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Compound of Interest

Compound Name: AVN-101 hydrochloride

Cat. No.: B605702 Get Quote

CAS Number: 1061354-48-0

For Researchers, Scientists, and Drug Development Professionals

Abstract
AVN-101 hydrochloride is a novel, multi-target drug candidate with significant potential for the

treatment of a range of central nervous system (CNS) disorders, including Alzheimer's disease,

anxiety, and depression. This technical guide provides a comprehensive overview of the

preclinical and early clinical data available for AVN-101, focusing on its pharmacological profile,

mechanism of action, and key experimental findings. All quantitative data are presented in

structured tables for clarity, and detailed experimental methodologies are provided based on

established protocols. Furthermore, signaling pathways and experimental workflows are

visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's

characteristics.

Introduction
The complexity of many CNS disorders has spurred the development of multi-target drugs over

highly specific single-target agents. AVN-101 was developed through extensive medicinal

chemistry efforts focused on γ-carboline substitutions, resulting in a molecule with a multi-

modal mechanism of action. It demonstrates high affinity for several serotonin (5-HT),

adrenergic, and histamine receptors, suggesting a broad therapeutic potential. Preclinical

studies have highlighted its anxiolytic and anti-depressive activities, and it has been primarily
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investigated for its potential in treating Alzheimer's disease. Phase I clinical trials have

indicated that AVN-101 is well-tolerated in humans.

Physicochemical Properties
AVN-101 hydrochloride is the monohydrochloride salt of 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-

phenylethyl)-1H-pyrido[4,3-b]indole.

Property Value Reference

Molecular Formula C₂₁H₂₄N₂ • HCl

Molecular Weight 340.9 g/mol

CAS Number 1061354-48-0

Appearance White powder

Purity ≥98%

Solubility
DMF: 10 mg/ml; DMSO: 5

mg/ml; Ethanol: 1 mg/ml

Pharmacology and Mechanism of Action
AVN-101 is a potent antagonist at multiple G-protein coupled receptors, with a particularly high

affinity for the 5-HT₇ receptor. Its multi-target profile is believed to contribute to its therapeutic

effects in complex CNS disorders.

Receptor Binding Affinity
The binding affinities of AVN-101 for various receptors have been determined through

radioligand binding assays.
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Receptor Target Kᵢ (nM)

Serotonin Receptors

5-HT₇ 0.153

5-HT₂C 1.17

5-HT₂A 1.56

5-HT₆ 2.04

5-HT₂B 10.6

5-HT₅A 20.8

5-HT₁A >30

Adrenergic Receptors

α₂A 0.41

α₂B 1.77

α₂C 3.55

Histamine Receptors

H₁ 0.58

H₂ 89

H₃ Inactive

Data compiled from multiple sources.

Signaling Pathways
AVN-101's primary mechanism of action involves the antagonism of 5-HT₇ and 5-HT₆

receptors, both of which are coupled to the stimulation of adenylyl cyclase and subsequent

increase in intracellular cAMP. By blocking these receptors, AVN-101 can modulate

downstream signaling cascades. Its activity at 5-HT₂A, 5-HT₂C, adrenergic α₂, and histamine

H₁ receptors further contributes to its complex pharmacological profile. The antagonism of H₁

receptors, for example, is linked to the modulation of intracellular Ca²⁺ mobilization.
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AVN-101's primary signaling pathway antagonism.

Preclinical and Clinical Overview
In Vitro ADME Profile
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Parameter Result

Plasma Stability (30 min @ RT)

Murine 16% remaining

Monkey 45% remaining

Human 68% remaining

Human Plasma Protein Binding ~40.8%

Caco-2 Permeability High

Data compiled from multiple sources.

Pharmacokinetics
Pharmacokinetic studies in animals have demonstrated good oral bioavailability and excellent

brain-blood barrier permeability for AVN-101. In rats, the bioavailability was 26.3% via

intraperitoneal administration and 8.5% orally. A key finding was the rapid and substantial

accumulation of AVN-101 in the brain relative to plasma concentrations.

A Phase I clinical study in humans showed that AVN-101 is well-tolerated at oral doses up to 20

mg daily. The compound exhibited an excellent exposure and a half-life of over 14 hours.

Importantly, no significant adverse effects on plasma and urine biochemistry or QT interval

prolongation were observed.

In Vivo Efficacy in Animal Models
AVN-101 has demonstrated efficacy in various animal models of CNS disorders.
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Animal Model Test Effect of AVN-101

Anxiety Elevated Plus Maze (Mice)
Increased time spent in open

arms (at 0.2, 1, and 5 mg/kg)

Depression Forced Swim Test (Mice)
Reduced immobility (at 0.05

mg/kg, i.p., daily for 4 days)

Cognitive Impairment
Scopolamine-induced Amnesia

(Passive Avoidance Test, Mice)

Prevented amnesia (at 0.05

mg/kg, i.p.)

Data compiled from multiple sources.

Experimental Protocols
The following are representative protocols for the key experiments conducted to characterize

AVN-101. These are based on standard methodologies and include specific details where

available from the literature.

Radioligand Binding Assay (General Protocol)
This protocol is a standard procedure for determining the binding affinity of a compound to a

specific receptor.

Radioligand Binding Assay Workflow

Prepare receptor membranes
from cell lines (e.g., CHO-K1, HEK293)

expressing the target receptor.

Incubate membranes with a fixed
concentration of radioligand (e.g., [³H]LSD)

and varying concentrations of AVN-101.

Separate bound from free radioligand
via rapid filtration (e.g., through a glass fiber filter).

Quantify radioactivity of the bound
ligand using liquid scintillation counting.

Analyze data using non-linear regression
to determine IC₅₀ and calculate Kᵢ values.

Click to download full resolution via product page

Workflow for radioligand binding assays.

Materials:

Receptor membrane preparations (from cells expressing the target receptor)
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Radioligand specific for the target receptor (e.g., [³H]LSD for 5-HT₆/₇, [³H]ketanserin for 5-

HT₂A, [³H]pyrilamine for H₁)

AVN-101 hydrochloride

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl₂ or CaCl₂)

Glass fiber filters

Scintillation fluid

96-well plates

Filter harvester and scintillation counter

Procedure:

Thaw receptor membrane preparations and resuspend in assay buffer.

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand,

and varying concentrations of AVN-101.

To determine non-specific binding, a high concentration of a known non-labeled ligand for

the target receptor is added to a set of wells.

Incubate the plates at a specific temperature (e.g., 27°C or 37°C) for a sufficient time to

reach equilibrium (e.g., 60-120 minutes).

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters with ice-cold buffer to remove unbound radioligand.

Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

Calculate the specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value of AVN-101 by plotting the percentage of specific binding against

the log concentration of AVN-101 and fitting the data to a sigmoidal dose-response curve.
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Calculate the Kᵢ value using the Cheng-Prusoff equation.

Caco-2 Permeability Assay (General Protocol)
This assay assesses the potential for intestinal absorption of a drug candidate.

Materials:

Caco-2 cells

Transwell inserts (e.g., 24-well format)

Cell culture medium (e.g., DMEM with supplements)

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

AVN-101 hydrochloride

Analytical equipment (e.g., LC-MS/MS)

Procedure:

Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for

differentiation and formation of a confluent monolayer.

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

Wash the cell monolayers with transport buffer.

To measure apical-to-basolateral (A-B) permeability, add AVN-101 to the apical compartment

and fresh buffer to the basolateral compartment.

To measure basolateral-to-apical (B-A) permeability, add AVN-101 to the basolateral

compartment and fresh buffer to the apical compartment.

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

At the end of the incubation, collect samples from both the donor and receiver

compartments.
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Analyze the concentration of AVN-101 in the samples using a validated analytical method

(e.g., LC-MS/MS).

Calculate the apparent permeability coefficient (Papp) for both directions.

The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active

efflux.

Elevated Plus-Maze (EPM) Test for Anxiety (General
Protocol)
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Elevated Plus-Maze Workflow

Acclimate mice (e.g., male BALB/c)
to the testing room.

Administer AVN-101 or vehicle
(e.g., intraperitoneally) at a

specified time before the test.

Place the mouse in the center of the
elevated plus-maze, facing a closed arm.

Record the mouse's behavior for a
set duration (e.g., 5 minutes)

using a video tracking system.

Analyze the recording to determine time
spent in and entries into the open and closed arms.

Click to download full resolution via product page
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Workflow for the Elevated Plus-Maze test.

Apparatus:

A plus-shaped maze elevated above the floor, with two open arms and two closed arms.

Procedure:

Habituate the mice to the testing room for at least 30 minutes before the experiment.

Administer AVN-101 or vehicle at the desired dose and route (e.g., intraperitoneally) at a

predetermined time before testing.

Place a mouse individually in the center of the maze, facing one of the closed arms.

Allow the mouse to explore the maze freely for a fixed period (e.g., 5 minutes).

Record the session using a video camera and tracking software.

After each trial, clean the maze to remove any olfactory cues.

Analyze the video recordings to quantify parameters such as the time spent in the open

arms, the number of entries into the open arms, and the total distance traveled. An increase

in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Forced Swim Test (FST) for Depression (General
Protocol)
The FST is a common behavioral test used to screen for antidepressant-like activity.

Apparatus:

A transparent cylindrical container filled with water.

Procedure:

Administer AVN-101 or vehicle according to the study design (e.g., once daily for several

days).
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Place the mouse in a cylinder filled with water (e.g., 23-25°C) from which it cannot escape.

The test duration is typically 6 minutes.

Record the entire session on video.

The key behavior measured is immobility, which is defined as the cessation of struggling and

remaining floating in the water, making only small movements necessary to keep the head

above water.

Typically, the last 4 minutes of the 6-minute session are scored for immobility time. A

decrease in immobility time suggests an antidepressant-like effect.

Conclusion
AVN-101 hydrochloride is a promising multi-target drug candidate for the treatment of CNS

disorders. Its potent antagonism at multiple serotonin, adrenergic, and histamine receptors

provides a strong rationale for its efficacy in complex neurological and psychiatric conditions.

Preclinical data have consistently demonstrated its anxiolytic, antidepressant, and cognitive-

enhancing properties in relevant animal models. Furthermore, Phase I clinical data have

established a favorable safety and pharmacokinetic profile in humans. The comprehensive data

presented in this technical guide underscore the potential of AVN-101 and support its further

development for indications such as Alzheimer's disease, generalized anxiety disorder, and

depression. Continued research and clinical evaluation are warranted to fully elucidate the

therapeutic utility of this novel compound.

To cite this document: BenchChem. [AVN-101 Hydrochloride: A Technical Whitepaper for
CNS Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605702#avn-101-hydrochloride-cas-number-
1061354-48-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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